3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
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Overview
Description
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thietane ring, along with the methylamino and carboxylic acid functional groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated carboxylic acid derivative, followed by methylation of the amino group. The reaction conditions often require the use of a base to facilitate the cyclization process and control the reaction temperature to ensure the stability of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylamino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives.
Scientific Research Applications
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The thietane ring and functional groups play a crucial role in binding to these targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1,1-dioxo-thietane-2-carboxylic acid
- 3-(Methylamino)-1,1-dioxo-thietane-4-carboxylic acid
- 3-(Ethylamino)-1,1-dioxo-thietane-3-carboxylic acid
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the thietane ring This structure imparts distinct chemical and physical properties, making it valuable for various applications
Properties
Molecular Formula |
C5H9NO4S |
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Molecular Weight |
179.20 g/mol |
IUPAC Name |
3-(methylamino)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c1-6-5(4(7)8)2-11(9,10)3-5/h6H,2-3H2,1H3,(H,7,8) |
InChI Key |
YWSYFTZJYVORTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
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